2-Carbamothioylsulfanylethyl carbamodithioate; manganese; ZINC
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Overview
Description
Mancozeb is a dithiocarbamate non-systemic agricultural fungicide with multi-site, protective action on contact. It is a combination of two other dithiocarbamates: maneb and zineb . Mancozeb is widely used to control a variety of fungal diseases in field crops, fruits, nuts, vegetables, and ornamentals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mancozeb is synthesized by reacting a manganese soluble salt with the disodium or dipotassium salt of ethylene bisdithiocarbamate. This mixture is then treated with a soluble zinc salt and formaldehyde . Another method involves mixing an organic solvent with the wet product of mancozeb for dehydration by distillation, followed by jet heating or membrane-type evaporator heating for continuous operations .
Industrial Production Methods
In industrial settings, mancozeb is produced by complexing washed, dehydrated maneb with zinc salt. This involves refining maneb, zinc salt, and reaction adjuvants, followed by abrading the slurry to generate a complex reaction .
Chemical Reactions Analysis
Types of Reactions
Mancozeb undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with and inactivates the sulfhydryl groups of amino acids and enzymes within fungal cells .
Common Reagents and Conditions
Common reagents used in reactions with mancozeb include manganese salts, disodium or dipotassium salts of ethylene bisdithiocarbamate, zinc salts, and formaldehyde . The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include ethylenethiourea, a breakdown product of mancozeb and other ethylene bisdithiocarbamate pesticides .
Scientific Research Applications
Mancozeb has a wide range of scientific research applications:
Mechanism of Action
Mancozeb exerts its effects by reacting with and inactivating the sulfhydryl groups of amino acids and enzymes within fungal cells. This results in the disruption of lipid metabolism, respiration, and the production of adenosine triphosphate . Mancozeb acts on multiple sites within fungal cells, making it effective against a wide range of fungal diseases .
Comparison with Similar Compounds
Mancozeb is part of a group of dithiocarbamate fungicides, which also includes maneb, metiram, propineb, and zineb . Compared to these compounds, mancozeb is unique due to its combination of maneb and zineb, providing a broader spectrum of activity and greater effectiveness in controlling fungal diseases .
List of Similar Compounds
- Maneb
- Metiram
- Propineb
- Zineb
Mancozeb’s multi-site action and broad-spectrum effectiveness make it a valuable tool in agricultural disease management, despite its potential toxicological concerns .
Properties
Molecular Formula |
C4H8MnN2S4Zn |
---|---|
Molecular Weight |
332.7 g/mol |
IUPAC Name |
2-carbamothioylsulfanylethyl carbamodithioate;manganese;zinc |
InChI |
InChI=1S/C4H8N2S4.Mn.Zn/c5-3(7)9-1-2-10-4(6)8;;/h1-2H2,(H2,5,7)(H2,6,8);; |
InChI Key |
MSUOKLCPGNJGFW-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(=S)N)SC(=S)N.[Mn].[Zn] |
Origin of Product |
United States |
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